molecular formula C8H19NS B14697491 6-Amino-2-methylheptane-2-thiol CAS No. 32765-43-8

6-Amino-2-methylheptane-2-thiol

Cat. No.: B14697491
CAS No.: 32765-43-8
M. Wt: 161.31 g/mol
InChI Key: JFSADWPLMUYZJI-UHFFFAOYSA-N
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Description

6-Amino-2-methylheptane-2-thiol is a novel aminothiol compound of significant interest in pharmaceutical and radioprotectant research. As part of the aminothiol class, it features an alkylamino backbone and terminal thiol groups. The molecular structure, incorporating both amine and thiol functional groups, is engineered to enhance stability and cellular permeability, potentially offering superior oral bioavailability compared to earlier compounds like amifostine . The primary research applications for this compound are focused on radioprotection. Studies on similar aminothiols have demonstrated remarkable efficacy in protecting against radiation injury. The proposed mechanism of action is twofold: the positively charged amine group facilitates interaction with negatively charged DNA, while the thiol groups act as potent scavengers of reactive oxygen species (ROS) generated by ionizing radiation . Preclinical research on related structures has shown they can mitigate total body irradiation-induced hematopoietic injury by increasing the frequencies of hematopoietic stem and progenitor cells (HSPCs). Furthermore, they can prevent abdominal irradiation-induced intestinal injury by promoting the survival of critical intestinal cells, including Lgr5+ stem cells and Paneth cells . At a molecular level, the radioprotective mechanism is linked to a reduction in oxidative stress via the upregulation of the Nrf2/NQO1 pathway, inhibition of γ-irradiation-induced DNA damage, and suppression of radiation-induced apoptosis through modulation of the p53 pathway (decreasing Bax and increasing Bcl-2 levels) . Beyond radioprotection, thiol-derivatized compounds are also being explored in other biological areas, such as the development of new antimicrobial agents, due to the enhanced biological activity that sulfur functional groups can impart . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

32765-43-8

Molecular Formula

C8H19NS

Molecular Weight

161.31 g/mol

IUPAC Name

6-amino-2-methylheptane-2-thiol

InChI

InChI=1S/C8H19NS/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3

InChI Key

JFSADWPLMUYZJI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-2-methylheptane-2-thiol can be synthesized through reductive amination of 6-Methyl-2-heptanone. This process involves the reaction of 6-Methyl-2-heptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methylheptane-2-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-2-methylheptane-2-thiol involves its interaction with the central nervous system. It increases the uptake of certain neurotransmitters, leading to increased blood pressure and cardiac output . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

2-Amino-6-methylheptane

  • Molecular Formula : C₈H₁₉N
  • Molar Mass : 129.24 g/mol
  • Key Differences: Lacks the thiol group at position 2. Amino group at position 2 (vs. position 6 in the target compound).
  • Pharmacology: A 1947 study noted stimulant effects on the central nervous system in animal models, likely due to amine-mediated neurotransmitter interactions .

6-Methylheptan-2-amine

  • Molecular Formula : C₈H₁₉N
  • Molar Mass : 129.24 g/mol
  • Key Differences: No thiol group; only a methyl group at position 6 and amine at position 2.
  • Properties: This compound’s simpler structure results in lower polarity and reduced solubility in aqueous media compared to the target compound.

6-Amino-2-mercaptopurine Hemisulfonic Acid

  • Molecular Formula : C₅H₆N₄O₃S₂ (estimated)
  • Molar Mass : ~234.25 g/mol
  • Key Differences :
    • Purine ring system (aromatic heterocycle) vs. aliphatic heptane chain.
    • Hemisulfonic acid group (-SO₃H) introduces strong acidity (pKa ~1–2).
  • Applications: Used in antimetabolite therapies (e.g., cancer or immunosuppression). The aromatic structure and sulfonic acid group enable DNA intercalation, a mechanism absent in the aliphatic target compound .

6-Amino-5-bromo-2-methylthio-4(3H)-pyrimidinone

  • Molecular Formula : C₅H₇BrN₄OS
  • Molar Mass : 259.11 g/mol
  • Key Differences: Pyrimidinone ring with bromine and methylthio (-S-CH₃) substituents. The methylthio group is less reactive than a free thiol.
  • Properties : The electron-withdrawing bromine and ring structure enhance stability but reduce nucleophilicity compared to the target compound’s aliphatic thiol .

Comparative Analysis Table

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Key Properties/Applications
6-Amino-2-methylheptane-2-thiol C₈H₁₈NS 160.30 -NH₂, -SH, -CH₃ Potential antioxidant, metal chelator
2-Amino-6-methylheptane C₈H₁₉N 129.24 -NH₂, -CH₃ CNS stimulation
6-Methylheptan-2-amine C₈H₁₉N 129.24 -NH₂, -CH₃ Surfactant intermediate
6-Amino-2-mercaptopurine hemisulfonic acid C₅H₆N₄O₃S₂ ~234.25 -NH₂, -SH, -SO₃H Anticancer/immunosuppressant
6-Amino-5-bromo-2-methylthio-4(3H)-pyrimidinone C₅H₇BrN₄OS 259.11 -NH₂, -S-CH₃, Br, pyrimidinone Stable nucleoside analog

Research Implications

  • Functional Group Positioning: The amino group at position 6 in the target compound may enhance solubility compared to analogs with amines at position 2.
  • Thiol Reactivity : The free -SH group enables disulfide formation and metal chelation, distinguishing it from methylthio or sulfonic acid derivatives .

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